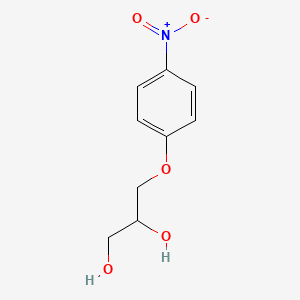

3-(4-Nitrophenoxy)propane-1,2-diol

Description

Contextualizing the Nitrophenoxy and Propane-1,2-diol Moieties in Molecular Design

The nitrophenoxy moiety, a benzene (B151609) ring substituted with both a nitro group and a phenoxy group, is a significant pharmacophore in medicinal chemistry. The nitro group is a strong electron-withdrawing group that can influence a molecule's electronic properties, receptor binding affinity, and metabolic stability. Its presence is a feature in several classes of therapeutic agents.

The propane-1,2-diol moiety is a common structural motif in pharmaceuticals and is known for its ability to improve the solubility and bioavailability of drug candidates. medchemexpress.com This diol structure can participate in hydrogen bonding, which is crucial for interactions with biological targets such as enzymes and receptors. The chirality of the propane-1,2-diol unit also allows for the synthesis of stereoisomers, which can exhibit different pharmacological profiles.

Overview of Research Trajectories for Related Chemical Scaffolds

While direct and extensive research on 3-(4-Nitrophenoxy)propane-1,2-diol is not widely published, studies on structurally related compounds provide valuable insights into its potential biological activities. Research has actively explored derivatives of phenoxy-propanediol for various therapeutic applications.

For instance, a study on 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol demonstrated significant anti-inflammatory properties. nih.gov This compound was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂), key mediators of inflammation, in lipopolysaccharide-activated macrophage cells. nih.gov These findings suggest that the phenoxy-propane-1,2-diol scaffold could be a promising starting point for the development of novel anti-inflammatory agents.

Furthermore, research into aminopropanol (B1366323) derivatives has highlighted their potential as antimicrobial agents. A study on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives revealed marked antibacterial and antifungal effects against various microbial strains. This indicates that modifications to the propanol (B110389) backbone of phenoxy ethers can lead to potent antimicrobial compounds.

The following table summarizes the observed biological activities of compounds structurally related to this compound.

Biological Activities of Related Phenoxy-Propanediol Derivatives

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol | Anti-inflammatory | Inhibited NO and PGE₂ production in macrophages. | nih.gov |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives | Antimicrobial | Showed significant antibacterial and antifungal activity. | |

| 2-Amino-1-(4-nitrophenyl)propane-1,3-diol (B85940) | Pharmaceutical Reference Standard | Used in the quality control of pharmaceuticals like Chloramphenicol. | sigmaaldrich.comlgcstandards.compharmacopoeia.com |

Scope and Significance of Current Academic Investigations

The existing body of research on related compounds underscores the potential of this compound as a lead compound for further investigation. The presence of the nitro group, which is absent in the studied anti-inflammatory analog 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, could significantly modulate its biological activity. The electron-withdrawing nature of the nitro group might enhance its interaction with biological targets or alter its metabolic fate.

Current and future academic investigations are likely to focus on the synthesis of this compound and its analogs, followed by a thorough evaluation of their biological properties. Key areas of interest would include their potential as anti-inflammatory, antimicrobial, and possibly anticancer agents, given the known activities of many nitrophenyl-containing compounds. The exploration of this chemical scaffold could lead to the discovery of new therapeutic agents with novel mechanisms of action. The commercial availability of related compounds like 2-amino-1-(4-nitrophenyl)propane-1,3-diol as a pharmaceutical reference standard also points to the relevance of this structural class in drug development and quality control. sigmaaldrich.comlgcstandards.compharmacopoeia.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-nitrophenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c11-5-8(12)6-15-9-3-1-7(2-4-9)10(13)14/h1-4,8,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERGZLQRVWFVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405393 | |

| Record name | 3-(4-nitrophenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34211-48-8 | |

| Record name | 3-(4-nitrophenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for the Core Propane-1,2-diol Scaffold

The formation of the 3-(4-Nitrophenoxy)propane-1,2-diol structure can be achieved through several strategic pathways, primarily involving the formation of the ether linkage or the construction of the diol functionality on a pre-existing ether.

A primary and direct method for synthesizing this compound is through the nucleophilic ring-opening of an epoxide by a phenolic precursor. This Williamson ether synthesis variant typically involves the reaction of 4-nitrophenol (B140041) with a suitable three-carbon epoxide, such as glycidol (B123203) (2,3-epoxy-1-propanol).

The reaction is generally conducted under basic conditions. A base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), is used to deprotonate the acidic hydroxyl group of 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide ion. This anion then attacks the less sterically hindered terminal carbon of the epoxide ring of glycidol, leading to the opening of the ring and the formation of the ether bond. A subsequent aqueous workup protonates the resulting alkoxide to yield the final diol product. A key intermediate in a related synthesis is 1,2-Epoxy-3-(4-nitrophenoxy)propane, also known as glycidyl (B131873) 4-nitrophenyl ether, which can be hydrolyzed to the diol. google.com

Reaction Scheme: Etherification of 4-Nitrophenol with Glycidol

Alternative strategies involve forming the diol functionality after the ether linkage is already in place.

Oxidative Pathway: This approach begins with the synthesis of an allyl ether precursor, 4-nitro-1-(allyloxy)benzene. This intermediate is readily prepared by reacting 4-nitrophenol with an allyl halide (e.g., allyl bromide) under basic conditions. The subsequent step is the dihydroxylation of the terminal alkene group of the allyl ether. This can be achieved through two main stereochemical routes:

Syn-dihydroxylation: Utilizes reagents like osmium tetroxide (OsO4) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO4). youtube.com This method adds both hydroxyl groups to the same face of the double bond, resulting in a syn-diol.

Anti-dihydroxylation: This two-step process first involves the epoxidation of the alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide intermediate. youtube.comlibretexts.org Subsequent acid-catalyzed ring-opening of the epoxide with water yields the anti-diol, with the hydroxyl groups added to opposite faces. libretexts.org

Reductive Pathway: This synthetic route proceeds from a ketone precursor, such as 1-(4-nitrophenoxy)propan-2-one. The reduction of the ketone functionality to a secondary alcohol yields the desired propane-1,2-diol structure. Standard reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for this transformation. youtube.com The ketone intermediate itself can be synthesized through methods like the oxidation of the corresponding secondary alcohol. researchgate.net

Serinol, or 2-amino-1,3-propanediol, and its derivatives are important chemical intermediates. nih.govresearchgate.net However, the direct synthesis of this compound from serinol is not a straightforward or commonly cited pathway. This is due to fundamental structural differences between the molecules: serinol is a 1,3-diol, whereas the target compound is a 1,2-diol. A conversion would necessitate a complex series of reactions involving skeletal rearrangement and functional group migrations, making other synthetic routes, such as etherification of 4-nitrophenol, significantly more efficient and practical.

Functionalization and Derivatization Strategies

The presence of two hydroxyl groups and a nitro group allows for a variety of subsequent chemical transformations, making this compound a versatile scaffold for further molecular elaboration.

The primary and secondary hydroxyl groups of the diol moiety are amenable to standard alcohol reactions. The reactivity may differ between the two groups, potentially allowing for regioselective modifications under controlled conditions.

| Reaction Type | Reagents | Resulting Functional Group |

| Esterification (Acylation) | Acyl halides (e.g., Acetyl chloride), Acid anhydrides (e.g., Acetic anhydride) | Ester (-OC(O)R) |

| Etherification | Alkyl halides (e.g., Benzyl bromide) with a base (e.g., NaH) | Ether (-OR) |

| Derivatization | Isocyanates (e.g., Phenylisocyanate) | Carbamate (-OC(O)NHR) |

This table is interactive. Click on the headers to sort.

These modifications can be used to introduce a wide range of functional groups, altering the physical and chemical properties of the parent molecule. For instance, acylation can be used to protect the hydroxyl groups during subsequent reactions. researchgate.net

The aromatic nitro group is a key functional handle that can be readily transformed into other nitrogen-containing groups, most commonly an amino group. This reduction is a fundamental reaction in organic synthesis and dramatically alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing group into a strongly electron-donating one. The product of this reduction is 3-(4-aminophenoxy)propane-1,2-diol .

A wide array of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule.

| Method | Reagent(s) | Typical Conditions |

| Catalytic Hydrogenation | H2, Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature and pressure |

| Catalytic Hydrogenation | H2, Raney Nickel | Ethanol solvent, elevated temperature and pressure |

| Metal/Acid Reduction | Iron (Fe), Hydrochloric Acid (HCl) | Refluxing in aqueous acid |

| Metal/Acid Reduction | Tin (Sn), Hydrochloric Acid (HCl) | Acidic conditions |

| Dissolving Metal Reduction | Tin(II) Chloride (SnCl2) | Ethanol or Ethyl Acetate solvent |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol solvent, reflux |

| Hydride Reduction | Sodium Borohydride (NaBH4) with a catalyst (e.g., Pd/C) | Basic aqueous solution |

This table is interactive. Click on the headers to sort.

Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. organic-chemistry.org Metal-in-acid reductions are also robust and widely used. epo.org The transformation of the nitro group to an amine is a critical step for synthesizing derivatives like amides or for use in dye synthesis. Other transformations, such as partial reduction to a nitroso or hydroxylamino group, are also possible under specific, controlled conditions. youtube.com

Introduction and Control of Chirality and Stereoselective Synthesis

The synthesis of specific enantiomers of this compound is crucial for its application in fields where molecular recognition is key. The control of chirality in propan-1,2-diol derivatives is a well-established area of organic synthesis. Stereoselective synthesis of this compound typically relies on the use of a chiral pool, employing readily available and inexpensive chiral starting materials.

A common and effective strategy involves the nucleophilic ring-opening of a chiral epoxide. For instance, (R)- or (S)-glycidol can be used as the chiral precursor. The reaction of the corresponding glycidyl tosylate or the epoxide itself with 4-nitrophenol in the presence of a base leads to the opening of the oxirane ring, yielding the desired chiral this compound with a defined stereochemistry. The existence of the specific (R)-enantiomer, (R)-3-(4-nitrophenoxy)-1,2-propanediol (CAS 154333-52-5), confirms the successful application of these chiral-specific synthetic routes. guidechem.com

This approach is part of a broader modular strategy for creating chiral 1,2- and 1,3-diols. nih.gov For example, a similar compound, threo-3-chloro-1-(4-hydroxyl-3-methoxyphenyl)propane-1,2-diol, was synthesized from an (R)-α-chlorohydrin, showcasing the power of using commercial chiral building blocks. nih.gov The synthesis of various stereoisomers of the related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940), such as the (1S,2S) and (1R,2R) forms, further underscores that precise stereochemical control is achievable for nitrophenyl-substituted propanediols. sigmaaldrich.comsigmaaldrich.com The (1S,2S) enantiomer, for instance, serves as a starting material for the synthesis of other chiral molecules like (4S,5S)-(-)-isocytoxazone. chemicalbook.com

Table 1: Examples of Chiral Nitrophenyl Propanediol (B1597323) Derivatives

| Compound Name | Stereochemistry | CAS Number |

|---|---|---|

| (R)-3-(4-nitrophenoxy)propane-1,2-diol | (R) | 154333-52-5 guidechem.com |

| (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | (1S,2S) | 2964-48-9 sigmaaldrich.com |

| (1R,2R)-(−)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | (1R,2R) | 716-61-0 sigmaaldrich.com |

Advanced Synthetic Techniques

Advanced synthetic methods enable novel transformations and provide efficient pathways for the modification of this compound.

Electrosynthesis and Redox Manipulations

Electrosynthesis offers an alternative to traditional chemical reagents for redox reactions, often providing higher selectivity and milder reaction conditions. Research into related compounds suggests the applicability of these methods to this compound. For example, electrosynthesis has been explored for preparing derivatives of the structurally similar (1S, 2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. researchgate.net

The two primary sites for redox manipulation on this compound are the aromatic nitro group and the diol moiety.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (–NH2) using various chemical or electrochemical methods. This transformation converts the nitrophenyl ether into an aminophenyl ether, a versatile intermediate for further functionalization, such as in the synthesis of pharmaceuticals or dyes.

Oxidation of the Diol: The 1,2-diol group can be oxidized. Studies on the oxidation of similar diols, such as propane-1,3-diol using potassium permanganate (KMnO4), have shown that the reaction can yield hydroxy-ketones. ajchem-a.com Applying such an oxidation to this compound would be expected to produce a ketone while preserving the other hydroxyl group, leading to compounds like 1-hydroxy-3-(4-nitrophenoxy)propan-2-one.

Cycloacetalization and Heterocyclic Ring Formation

The 1,2-diol functionality of this compound is a gateway to the formation of five-membered heterocyclic rings through cycloacetalization. This reaction involves treating the diol with an aldehyde or a ketone in the presence of an acid catalyst. The product is a 1,3-dioxolane (B20135) derivative.

A key application of this transformation is the use of the resulting cyclic acetal (B89532) as a protecting group. For instance, masking a diol as an acetonide (by reacting it with acetone) allows for selective chemical modification at other positions of the molecule. nih.gov This temporary protection strategy is fundamental in multi-step organic synthesis, enabling high selectivity for subsequent reactions. nih.gov

Table 2: Cycloacetalization of this compound

| Reactant | Product Heterocycle | Ring System | Purpose |

|---|---|---|---|

| Aldehyde (R-CHO) or Ketone (R-CO-R') | 2-Substituted-4-((4-nitrophenoxy)methyl)-1,3-dioxolane | 1,3-Dioxolane | Protection of the diol group, creation of a chiral center at C2 of the dioxolane ring. nih.gov |

The formation of the 1,3-dioxolane ring is a direct method for creating a heterocyclic system from this compound. A heterocyclic compound is defined as a cyclic structure containing atoms of at least two different elements in its ring(s). wikipedia.org The resulting dioxolane contains both carbon and oxygen atoms in its five-membered ring. This transformation is a common strategy in the synthesis of complex organic molecules and natural products.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For 3-(4-Nitrophenoxy)propane-1,2-diol, such calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the nature of its chemical bonds.

Studies on related nitrophenols and nitroaromatic compounds provide a solid foundation for predicting the electronic characteristics of the target molecule. For instance, the electronic structure of nitrobenzene (B124822) has been extensively studied, revealing the strong electron-withdrawing nature of the nitro group, which significantly influences the aromatic ring's electron density. nih.gov Research on various nitrophenols shows that the position of the nitro group alters electronic effects. mdpi.com In the case of 4-nitrophenol (B140041), the para-positioning of the nitro group leads to a significant charge-transfer character in its electronic transitions. mdpi.com

The propane-1,2-diol moiety, on the other hand, is electron-donating. DFT calculations on glycerol (B35011) have been used to examine its reactivity and adsorption on various surfaces. researchgate.netrsc.orgchemrxiv.org The interaction of these two opposing electronic influences—the electron-withdrawing nitrophenyl group and the electron-donating propanediol (B1597323) side chain—would likely result in a molecule with a significant dipole moment and distinct regions of electrophilicity and nucleophilicity.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| HOMO-LUMO Gap | Relatively small | The presence of the nitroaromatic chromophore, which tends to lower the LUMO energy. nih.gov |

| Electron Density | High on the nitro group and the diol's oxygen atoms; low on the aromatic ring's carbon atoms adjacent to the nitro group. | Electron-withdrawing nature of the nitro group and electron-donating nature of the hydroxyl and ether groups. mdpi.comresearchgate.net |

| Dipole Moment | Significant | Asymmetry in charge distribution due to the opposing electronic natures of the nitrophenyl and propanediol moieties. researchgate.net |

| Key Transitions | Likely to involve charge transfer from the phenoxy oxygen to the nitro group. | Studies on p-nitrophenolates show strong charge-transfer peaks around 400 nm. mdpi.com |

This table is predictive and based on computational studies of related molecules. Specific values would require dedicated DFT calculations for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand might interact with a biological target, such as a protein or enzyme. Although no specific docking studies for this compound have been reported, research on other p-nitrophenyl derivatives provides insights into its potential binding modes.

For example, molecular docking studies of p-nitrophenyl hydrazones as anti-inflammatory compounds have shown that the p-nitro group can be crucial for directing the molecule into the active site of enzymes like COX-2 and 5-LOX. researchgate.netchemrxiv.org These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex.

In a hypothetical docking scenario, the propane-1,2-diol side chain of this compound, with its two hydroxyl groups, would be a prime candidate for forming hydrogen bonds with polar amino acid residues in a receptor's active site. The aromatic ring could engage in π-π stacking or hydrophobic interactions, while the nitro group could act as a hydrogen bond acceptor.

MD simulations on related molecules, such as 2-nitrophenyl octyl ether, have been used to study their dynamic behavior and interactions with other molecules in a simulated environment. researchgate.net An MD simulation of this compound complexed with a target protein would provide information on the stability of the binding pose, the flexibility of the ligand within the active site, and the energetic contributions of various interactions over time.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Propane-1,2-diol | Hydrogen Bonding (Donor and Acceptor) | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Ether Oxygen | Hydrogen Bonding (Acceptor) | Serine, Threonine, Lysine, Arginine |

| Nitro Group | Hydrogen Bonding (Acceptor), Dipole-Dipole | Arginine, Lysine, Asparagine, Glutamine |

This table presents hypothetical interactions based on the chemical structure of the compound and general principles of molecular recognition.

Conformation Analysis and Stereochemical Prediction

The flexibility of the propane-1,2-diol side chain in this compound allows for multiple conformations. Conformation analysis, often performed using computational methods, can predict the most stable three-dimensional arrangements of the molecule. The dihedral angles between the phenoxy group, the propanediol backbone, and the terminal hydroxyl group would be key parameters in such an analysis.

The central carbon of the propane-1,2-diol moiety is a chiral center, meaning that this compound can exist as two enantiomers: (R)-3-(4-Nitrophenoxy)propane-1,2-diol and (S)-3-(4-Nitrophenoxy)propane-1,2-diol. Computational studies can be used to predict the relative stabilities of these enantiomers and their different conformers. X-ray crystallography studies on similar compounds, such as 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, have revealed how the chirality of the molecule influences its crystal packing and the formation of supramolecular structures through hydrogen bonding. mdpi.com

It is likely that intramolecular hydrogen bonding between the hydroxyl groups of the diol side chain plays a significant role in determining the preferred conformation in the gas phase or in non-polar solvents. In aqueous solution, intermolecular hydrogen bonds with water molecules would be more prevalent.

Scaffold Analysis and Molecular Design Principles

The this compound structure can be considered a molecular scaffold that can be chemically modified to create new compounds with desired properties. The principles of molecular design can be applied to this scaffold to, for example, enhance its binding affinity for a specific biological target or to modulate its physicochemical properties.

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies are often employed in molecular design. By systematically modifying the scaffold and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build a mathematical model that correlates these descriptors with a specific biological activity.

Table 3: Potential Modifications of the this compound Scaffold and Their Predicted Effects

| Modification Site | Type of Modification | Predicted Effect on Properties |

| Aromatic Ring | Addition of electron-donating or -withdrawing groups | Modulate the electronic properties of the ring, potentially affecting binding affinity and reactivity. jksus.org |

| Nitro Group | Replacement with other functional groups (e.g., amino, cyano) | Alter the hydrogen bonding capacity and electronic nature of the molecule. |

| Propane-1,2-diol | Esterification or etherification of hydroxyl groups | Increase lipophilicity, potentially improving membrane permeability. |

| Propane-1,2-diol | Extension of the carbon chain | Alter the flexibility and reach of the side chain, potentially allowing for interactions with more distant residues in a binding pocket. |

This table outlines general molecular design strategies and their expected outcomes based on established medicinal chemistry principles.

Applications in Chemical Sciences and Advanced Materials Non Clinical

Role as a Key Synthetic Building Block and Chemical Intermediate

The structure of 3-(4-nitrophenoxy)propane-1,2-diol, particularly its chiral forms, renders it a significant intermediate in organic synthesis. The diol functionality allows for a variety of chemical transformations, while the nitrophenyl group can be modified or used to activate the molecule for specific reactions.

Detailed research findings indicate that the (R)-enantiomer, (R)-3-(4-nitrophenoxy)propane-1,2-diol, serves as a precursor in multi-step synthetic pathways. guidechem.com A critical transformation is its conversion to the corresponding epoxide, 1,2-Epoxy-3-(4-nitrophenoxy)propane (also known as glycidyl (B131873) 4-nitrophenyl ether). scbt.comuni.lu This epoxide is a highly reactive intermediate due to the strained three-membered ring, making it an excellent electrophile for reactions with various nucleophiles to create more complex molecules. The presence of the para-nitro group on the phenoxy ring further enhances the reactivity of the epoxide by acting as an electron-withdrawing group.

The utility of this compound as a building block is highlighted by its role as a precursor to other functionalized propanediol (B1597323) derivatives. For instance, related structures like (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol are key intermediates in the synthesis of other complex molecules. chemicalbook.com The synthetic versatility of the this compound scaffold allows chemists to introduce a range of functional groups, leading to diverse molecular architectures.

Table 1: Synthetic Applications of this compound and its Derivatives

| Precursor Compound | Derivative | Application/Significance |

| (R)-3-(4-Nitrophenoxy)propane-1,2-diol | 1,2-Epoxy-3-(4-nitrophenoxy)propane | Key intermediate for proteomics research and further synthesis. scbt.com |

| (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol | (4S,5S)-(-)-isocytoxazone | Synthesis of biologically relevant heterocyclic compounds. chemicalbook.com |

Utilization in Scaffold-Based Therapeutic Agent Discovery (pre-clinical lead identification)

Scaffold-based drug discovery is a powerful strategy in medicinal chemistry that uses a core molecular structure (a scaffold) as a starting point for developing new potential drugs. arxiv.orgnih.gov This process involves systematically modifying the scaffold to optimize its interaction with a biological target, aiming to identify a "lead compound" with promising activity for further development. aragen.comdanaher.com

While direct evidence of this compound itself being used as a primary scaffold in published pre-clinical lead identification studies is limited, its structural motif is relevant. Propanediol derivatives are explored in pharmaceutical research for their potential therapeutic effects. For example, research on related compounds like 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol has shown that this class of molecules can be derivatized to produce novel anti-inflammatory agents, serving as lead chemicals for developing new drugs. nih.gov

The 3-phenoxy-propane-1,2-diol core provides a three-dimensional structure that can be systematically modified. The aromatic ring, the ether linkage, and the diol group offer multiple points for chemical diversification to create libraries of related compounds. These libraries can then be screened to identify molecules with desired biological activities, which is the essence of lead identification. aragen.com The principles of scaffold-based design suggest that the this compound framework is a viable candidate for such exploratory synthetic programs aimed at discovering new therapeutic leads. arxiv.orgresearchgate.net

Integration into Self-Immolative Linker Systems for Controlled Release

Self-immolative linkers are intelligent molecular systems designed to break apart and release an active molecule in response to a specific trigger. rsc.orgrsc.org This technology is crucial for developing controlled-release systems, such as those used in targeted drug delivery. nih.govnih.gov The fundamental mechanism often involves an electronic cascade, where an initial triggering event (e.g., enzyme action or a change in pH) initiates a chain of reactions that leads to the linker's fragmentation and the release of its cargo. rsc.orgmdpi.com

Systems based on p-hydroxybenzyl ethers and related aromatic structures are common in the design of self-immolative linkers. nih.gov The cleavage of a triggering group at the para position of a benzene (B151609) ring can initiate a 1,6-elimination reaction, leading to the release of a molecule attached at the benzylic position. Although this compound is not a classic p-hydroxybenzyl system, the electronic properties of its nitrophenyl ether moiety are relevant to the principles of controlled chemical release. The electron-withdrawing nature of the nitro group significantly influences the stability and cleavage characteristics of the ether bond.

While direct application of this compound in a self-immolative cascade has not been extensively documented in the reviewed literature, its structural elements are pertinent. The phenoxy ether linkage is a key component in some linker strategies, and its stability can be modulated by substituents on the aromatic ring. acs.org The development of novel linkers is an active area of research, and the unique combination of functional groups in this compound makes it a candidate for investigation in future controlled-release technologies.

Development of Specialty Chemicals and Functional Materials

Beyond pharmaceutical applications, this compound and its derivatives are utilized in the creation of specialty chemicals and functional materials. These applications leverage the compound's specific chemical properties to impart desired functions to a final product.

One notable area is in the formulation of hair coloring compositions. A structurally related compound, 3-[3-(methylamino)-4-nitrophenoxy]propane-1,2-diol, has been identified as a useful component in studies of hair dyes. This suggests that the nitrophenoxy-propanediol scaffold can be functionalized to create nonionic direct dyes.

Furthermore, the propane-1,2-diol backbone is a common structural motif in polymer chemistry. Diols are fundamental building blocks for polyesters and polyurethanes. The incorporation of the 3-(4-nitrophenoxy) group into a polymer chain could be used to modify the material's properties, such as its thermal stability, optical characteristics, or affinity for certain surfaces, leading to the development of new functional materials. The protection of functional groups, like in pyrene-4,5,9,10-tetraone (PTO), with propane (B168953) diols has been shown to be a valuable strategy in creating building blocks for functional organic materials. chemrxiv.org

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, relies on a variety of chemical tools for protein labeling, enrichment, and identification. The chemical reactivity of this compound's derivatives makes them suitable for such applications.

Specifically, its epoxide form, 1,2-Epoxy-3-(4-nitrophenoxy)propane , is described as a para-substituted nitro epoxide benzene compound intended for proteomics research. scbt.com Epoxides are known to react with nucleophilic residues on proteins, such as the thiol groups of cysteine or the amino groups of lysine. This reactivity allows the 4-nitrophenoxypropyl group to be covalently attached to proteins.

This covalent labeling can serve several purposes in a proteomics workflow:

Protein Enrichment: The attached chemical tag can be used to isolate specific proteins or classes of proteins from a complex mixture.

Activity-Based Protein Profiling (ABPP): The epoxide can act as a reactive probe that targets the active sites of certain enzymes, allowing for the study of enzyme function and the identification of novel inhibitors.

Structural Analysis: The location of the modification on the protein can be identified using mass spectrometry, providing information about the protein's structure and the accessibility of certain amino acid residues.

The use of this chemical probe demonstrates a direct and important application of a derivative of this compound in the field of advanced biochemical research.

Future Directions and Emerging Research Avenues

Development of Novel Derivatized Scaffolds with Enhanced Functionality

A significant area of future research lies in the chemical modification of the 3-(4-nitrophenoxy)propane-1,2-diol backbone to create novel derivatives with enhanced or entirely new functionalities. The presence of a nitro group, a phenyl ring, and a diol moiety provides multiple sites for chemical derivatization. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The hydroxyl groups of the diol can be esterified, etherified, or used to form cyclic acetals, thereby altering the molecule's polarity, solubility, and biological activity.

| Original Compound | Derivative Class | Potential Functional Enhancement |

| This compound | Amino-diol derivatives (via nitro reduction) | Altered biological activity, sites for further conjugation |

| This compound | Ester and ether derivatives (at the diol) | Modified solubility, lipophilicity, and pharmacokinetic properties |

| This compound | Cyclic acetal (B89532)/ketal derivatives | Conformational restriction, potential for chiral separations |

Advanced Mechanistic Elucidation Techniques for Biological Interactions

While initial studies may identify the biological effects of this compound and its derivatives, a deeper understanding of their mechanisms of action is crucial for their development as therapeutic agents or scientific tools. Future research will likely employ a suite of advanced analytical techniques to elucidate these interactions at a molecular level.

Techniques such as thermal shift assays (TSA) , also known as differential scanning fluorimetry, can be used to identify direct binding partners of the compound by measuring changes in protein thermal stability upon ligand binding. mdpi.comFluorescence Resonance Energy Transfer (FRET) is another powerful tool that can be used to study molecular interactions, both in vitro and in living cells, by measuring the transfer of energy between two fluorescent molecules. nih.gov Furthermore, mass spectrometry-based methods , including affinity purification-mass spectrometry (AP-MS) and cross-linking mass spectrometry (XL-MS), can identify the proteins that interact with the compound and even map the specific binding sites. creative-proteomics.comnih.gov These methods, which have been successfully used to study the interactions of other small molecules with proteins, will be invaluable in understanding the biological role of this compound. nih.govresearchgate.net

| Technique | Information Gained |

| Thermal Shift Assay (TSA) | Identifies direct protein binding partners and assesses binding affinity. |

| Fluorescence Resonance Energy Transfer (FRET) | Measures proximity and interaction between the compound and target biomolecules in real-time. |

| Mass Spectrometry-based Proteomics | Identifies interacting proteins and can map binding sites on a proteome-wide scale. |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of molecular design, and this compound is a prime candidate for such in silico approaches. AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel, un-synthesized molecules. ijpsjournal.comnih.gov

| AI/ML Application | Purpose |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of new derivatives based on their chemical structure. |

| Generative Adversarial Networks (GANs) | Design novel molecular structures with desired properties. |

| Molecular Docking and Simulation | Predict the binding mode and affinity of derivatives to their biological targets. |

Expanding Applications beyond Current Scope in Materials Science and Biotechnology

The unique chemical structure of this compound suggests its potential for a wide range of applications beyond its initial areas of investigation. The diol functionality, for instance, makes it a suitable monomer for the synthesis of polyesters and polyurethanes. The incorporation of the nitrophenoxy group into a polymer backbone could impart specific properties, such as altered thermal stability, refractive index, or the ability to undergo further chemical modification. The use of propanediol (B1597323) derivatives in the creation of bio-based polymers is an active area of research. dtic.milnih.gov

In the realm of biotechnology, the nitrophenoxy moiety can be a substrate for certain enzymes, opening up possibilities for its use in biocatalysis. dtic.milresearchgate.net For example, nitroreductases could be used to selectively reduce the nitro group under mild conditions, a transformation that can be challenging using traditional chemical methods. This could be particularly useful in the synthesis of complex molecules where sensitive functional groups are present. Furthermore, the use of propanediols as solvents in cosmetic formulations is well-established, and the unique properties of this compound could be explored in this context, for instance, as a functional ingredient with specific benefits. mdpi.com

| Application Area | Potential Use of this compound |

| Materials Science | Monomer for the synthesis of functional polymers (e.g., polyesters, polyurethanes) with tailored properties. |

| Biotechnology | Substrate for biocatalytic transformations, enabling selective chemical modifications. |

| Cosmetics | Potential as a functional ingredient in skincare or other personal care products. |

Q & A

Basic Research Questions

Q. What are the established synthesis routes and characterization protocols for 3-(4-Nitrophenoxy)propane-1,2-diol?

- Methodological Answer : Synthesis typically involves regioselective etherification of 4-nitrophenol with epoxide precursors. Key steps include monitoring reaction kinetics via HPLC and confirming regiochemistry using -NMR (axial vs. equatorial proton coupling patterns). Characterization should include FT-IR (nitro group absorption at ~1520 cm), mass spectrometry for molecular ion validation, and X-ray crystallography for structural elucidation. Purity assessment requires gradient elution HPLC with UV detection at 254 nm, referencing impurity standards (e.g., nitrophenol derivatives) .

Q. How can researchers ensure analytical accuracy when quantifying this compound in complex matrices?

- Methodological Answer : Employ reverse-phase HPLC with diode-array detection (DAD) for simultaneous quantification and impurity profiling. Validate methods per ICH guidelines: linearity (R > 0.995), LOD/LOQ determination via signal-to-noise ratios, and spike-recovery tests in simulated matrices (e.g., biological fluids). Cross-validate with GC-MS for volatile derivatives, ensuring derivatization efficiency >90% .

Q. What stability studies are critical for handling this compound in laboratory settings?

- Methodological Answer : Conduct accelerated stability studies under ICH Q1A conditions: 40°C/75% RH for 6 months. Monitor nitro group reduction via cyclic voltammetry and oxidative degradation using peroxide-spiked solutions. For photostability, expose samples to UV-A (320–400 nm) and track spectral shifts. Use Arrhenius modeling to predict shelf-life .

Q. How to differentiate this compound from structurally similar nitrophenoxy-diol derivatives?

- Methodological Answer : Compare fragmentation patterns in high-resolution MS/MS (e.g., m/z 181.048 for nitro group cleavage). Utilize -NMR to distinguish substitution patterns (e.g., chemical shifts at C-3: ~70 ppm for propylene glycol vs. ~65 ppm for ethylene analogs). Computational modeling (DFT) can predict dipole moments and solubility parameters for differentiation .

Advanced Research Questions

Q. How to optimize regioselective synthesis using factorial design methodologies?

- Methodological Answer : Apply a factorial design varying temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Analyze main effects via ANOVA and interaction plots. For regioselectivity, quantify byproduct ratios (e.g., 1,2- vs. 1,3-isomers) using LC-MS. Response surface methodology (RSM) can identify optimal conditions while minimizing nitro group reduction .

Q. What strategies resolve contradictions in reported nitro group reactivity across studies?

- Methodological Answer : Systematically replicate conflicting experiments while controlling trace metal content (via ICP-MS) and dissolved oxygen (via glovebox setups). Use in situ FT-IR to monitor intermediate formation. Compare results under inert (N) vs. aerobic conditions. Meta-analysis of literature should categorize discrepancies by solvent polarity and reducing agent presence .

Q. How to model the compound’s adsorption behavior on environmental surfaces?

- Methodological Answer : Employ quartz crystal microbalance (QCM) measurements on silica, cellulose, and PVC surfaces. Parameterize adsorption isotherms (Langmuir vs. Freundlich) using nonlinear regression. Complement with molecular dynamics simulations (AMBER force field) to predict orientation effects (nitro group vs. diol moiety surface interactions). Validate with ToF-SIMS imaging for spatial distribution .

Q. What frameworks guide exploratory research on novel applications (e.g., photolabile protecting groups)?

- Methodological Answer : Adopt a hybrid exploratory-confirmatory design. First, screen photolytic efficiency under UVA/UVB using a fractional factorial design (wavelength, intensity, pH). For mechanistic insights, use transient absorption spectroscopy to track nitro-to-nitrite rearrangements. Iteratively refine hypotheses via Bayesian optimization, integrating prior data on nitroaromatic photoreactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.